Methyl 5-(5-Methyl-2-furyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708723 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708723 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. The exact details of the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of MFCD32708723 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure consistency and efficiency. Industrial methods may also involve the use of advanced technologies such as continuous flow reactors and automated systems to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32708723 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32708723 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the yield of the desired product.
Major Products Formed: The major products formed from the reactions of MFCD32708723 depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
MFCD32708723 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of MFCD32708723 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
MFCD32708723 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds may include those with analogous functional groups or structural motifs, but MFCD32708723 stands out due to its distinct reactivity and potential applications. Some similar compounds include those with similar molecular weights or chemical functionalities, but each has its unique set of properties and applications.
Conclusion
MFCD32708723 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Continued research and development will likely uncover even more applications and benefits of this compound in the future.
Propiedades
Fórmula molecular |
C10H9NO4 |
---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
methyl 5-(5-methylfuran-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-6-3-4-8(14-6)9-5-7(11-15-9)10(12)13-2/h3-5H,1-2H3 |
Clave InChI |
GPYIQNZLHOBYMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=CC(=NO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.